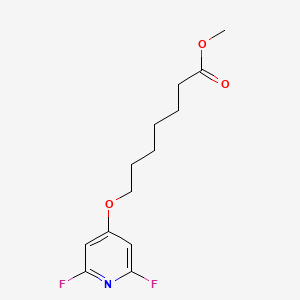
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate is a clear, colorless liquid with a molecular formula of C13H17F2NO3 and a molecular weight of 273.28 g/mol . This compound is known for its high purity, typically maintained at a minimum of 95%, ensuring reliable and consistent results in research and development projects .
Preparation Methods
The synthesis of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves several steps. One common synthetic route includes the reaction of 2,6-difluoropyridine with heptanoic acid in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and molecular targets.
Medicine: Research into potential therapeutic applications, including its role in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated pyridine moiety allows it to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate can be compared with other similar compounds, such as:
Methyl 7-((2,6-dichloropyridin-4-YL)oxy)heptanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 7-((2,6-dibromopyridin-4-YL)oxy)heptanoate: Contains bromine atoms instead of fluorine.
Methyl 7-((2,6-diiodopyridin-4-YL)oxy)heptanoate: Iodine atoms replace the fluorine atoms.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Biological Activity
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate, with the CAS number 2043001-29-0 and a molecular formula of C13H17F2NO3, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | This compound |
| Purity | Minimum 95% |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : This compound has been studied for its potential as a kinase inhibitor. Kinases are critical in regulating various cellular processes, including cell proliferation and survival. The presence of the difluoropyridine moiety enhances its binding affinity to specific kinases, potentially leading to anticancer effects .
- Anticancer Activity : Preliminary studies suggest that analogs of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have shown potent inhibition against kinases associated with cancer progression, such as DYRK1A and NTRK1 .
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound against various cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that:
- The compound exhibited IC50 values in the low micromolar range against human lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells.
- Notably, the compound demonstrated selectivity towards certain kinases, which may contribute to its anticancer properties.
Table: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung) | 5.0 | Moderate activity |
| HCT116 (Colon) | 4.5 | Significant inhibition |
| MDA-MB-231 | 3.8 | Potent anticancer activity |
| SK-HEP-1 (Liver) | 6.2 | Less effective compared to others |
Properties
Molecular Formula |
C13H17F2NO3 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 7-(2,6-difluoropyridin-4-yl)oxyheptanoate |
InChI |
InChI=1S/C13H17F2NO3/c1-18-13(17)6-4-2-3-5-7-19-10-8-11(14)16-12(15)9-10/h8-9H,2-7H2,1H3 |
InChI Key |
WFHMKNOMHIKBKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCOC1=CC(=NC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















